molecular formula C19H28O B029782 18-Norabieta-8,11,13-trien-4-ol CAS No. 22478-65-5

18-Norabieta-8,11,13-trien-4-ol

Cat. No. B029782
CAS RN: 22478-65-5
M. Wt: 272.4 g/mol
InChI Key: SOJWLJKPIIODOH-GUDVDZBRSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "18-Norabieta-8,11,13-trien-4-ol" has been explored through different chemical reactions. Notably, the conversion of abieta-8,11,13-trien-19-oic acid to 19-norabieta-8,11,13-trien-4-amine and further to various derivatives through nitrous acid deamination and oxidation with osmium tetroxide-sodium metaperiodate has been achieved, highlighting a pathway to valuable intermediates in steroidal synthesis (Seelye & Watkins, 1969). Furthermore, catalytic hydrogenation and subsequent reactions have been utilized to synthesize analogs and derivatives, indicating the versatility and potential for modification of this compound (Matsumoto, Iyo, & Miuchi, 1982).

Molecular Structure Analysis

The molecular structure of "18-Norabieta-8,11,13-trien-4-ol" and its derivatives has been confirmed through various synthetic methods and isolation from natural sources like pine bark. The constitution of these compounds has been established, demonstrating the intricate relationships between structure and reactivity in this class of chemicals (Rowe, Nagasampagi, Burgstahler, & Fitzsimmons, 1971).

Chemical Reactions and Properties

Chemical reactions involving "18-Norabieta-8,11,13-trien-4-ol" derivatives highlight the compound's reactivity, particularly in the context of deamination, oxidation, and other transformations leading to a variety of structurally diverse molecules. These reactions not only underscore the compound's chemical versatility but also its potential utility in synthesizing complex molecules (Seelye & Watkins, 1969).

Scientific Research Applications

  • It is used for identifying and quantifying norditerpenes in environmental samples, such as sediment and fish, which is important in environmental chemistry and pollution studies (Hynning et al., 1993).

  • The compound is utilized in the synthesis of (+)-Pisiferol and (+)-Pisiferal, indicating its role in chemical synthesis and potentially in pharmaceuticals (Matsumoto et al., 1983).

  • It is involved in synthesizing analogs of Coleon B and its derivatives, highlighting its importance in organic chemistry (Matsumoto et al., 1982).

  • The compound is useful in chemical synthesis and catalytic hydrogenation processes (Matsumoto et al., 1981).

  • Its synthesis has potential applications in drug development and other areas of chemical synthesis (Matsumoto et al., 1984).

  • As a marker of conifers, it is used in paleogeographic reconstructions, contributing to the understanding of historical environmental conditions (Burdelnaya et al., 2022).

  • The compound is involved in chemical reactions with boron trifluoride and dimethyl sulphoxide, underscoring its versatility in chemical reactions (Cambie et al., 1971).

  • Its derivatives have potential applications in pharmaceuticals and biotechnology, which is significant for the development of new drugs and biotechnological products (Rowe et al., 1971).

  • It shows promising growth-inhibitory effects on human lymphatic endothelial cells, suggesting its potential in medical research and therapy (Lee et al., 2021).

  • 18-Norabieta-8,11,13-trien-4-one II is a valuable intermediate in steroidal synthesis, important for the pharmaceutical industry (Seelye & Watkins, 1969).

  • The compound has cytotoxic activity against human cancer cell lines, indicating its potential in cancer research and treatment (Guerrero et al., 2006).

  • It is a novel compound isolated from the leaves of Juniperus chinensis, suggesting its significance in natural products chemistry (Lee et al., 1995).

  • The novel abietanoid diterpenoids 11,20-dihydroxysugiol and 1,11-epoxy-6,12-dihydroxy-20-norabieta-1 may have antioxidative activity, which is important in addressing oxidative stress-related conditions (Horváth et al., 2004).

  • 18-Succinyloxyabieta-8,11,13-triene is a new diterpene derivative isolated from Siberian fir wood greens, indicating its role in the discovery of new natural compounds (Raldugin et al., 2005).

  • The structure of shonanol is important for understanding the synthesis of related compounds, contributing to the field of structural chemistry (Matsumoto et al., 1981).

  • The structures of 18-Norabieta-8,11,13-trien-4-ol and its derivatives were elucidated by spectroscopic methods, important for understanding their chemical properties (Kuo & Yeh, 1998).

Future Directions

The future directions for research on 18-Norabieta-8,11,13-trien-4-ol could include further investigation into its antibacterial properties , as well as exploration of other potential biological activities. Additionally, more detailed studies on its synthesis and chemical reactions could be beneficial.

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJWLJKPIIODOH-GUDVDZBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Norabieta-8,11,13-trien-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CK Lee, JM Fang, YS Cheng - Phytochemistry, 1995 - Elsevier
One norpimarane and 11 norabietanes were isolated from the leaves of Juniperus chinensis. The new compounds include 19-norabieta-8,11,13-trien-4-yl formate, 18-norabieta-8,11,13…
Number of citations: 56 www.sciencedirect.com
JW Huffman - The Journal of Organic Chemistry, 1970 - ACS Publications
The lead tetraacetate decarboxylation of dehydroabietic acid has been found to give three olefins (2, 5, and 6) and the acetate of18-norabieta-8, ll, 13-trien-4-ol (7). Hydroboration-…
Number of citations: 32 pubs.acs.org
JW Rowe, BA Nagasampagi, AW Burgstahler… - Phytochemistry, 1971 - Elsevier
18- And 19-norabieta-8,11,13-trien-4-ol and 18-hydroxy-8,11,13-abietatrien-7-one have been isolated from jack pine (Pinus banksiana Lamb.) and their constitution confirmed by …
Number of citations: 30 www.sciencedirect.com
M Uyanik, K Ishihara, H Yamamoto - Organic Letters, 2006 - ACS Publications
Highly diastereoselective polycyclization of homo(polyprenyl)arene analogues bearing terminal siloxyvinyl groups was catalyzed by tin(IV) chloride (10 mol %). The cyclizations of tert-…
Number of citations: 44 pubs.acs.org
MZ Sultan, YM Jeon, SS Moon - Planta medica, 2008 - thieme-connect.com
Bioassay-guided extraction and fractionation of the aqueous methanolic extract of the cones of Pinus densiflora (Pinaceae) afforded one new labdane-type diterpene aldehyde, 15-nor-…
Number of citations: 42 www.thieme-connect.com
L Wu, YL Li, SM Li, XW Yang, JH Xia… - Chemical and …, 2010 - jstage.jst.go.jp
Systematical phytochemical investigations on Abies spectabilis afforded 72 chemical constituents. On the basis of physical and spectroscopic data, including 1D and 2D homo-and …
Number of citations: 33 www.jstage.jst.go.jp
M Dakir, F El Hanbali, F Mellouki, M Akssira… - Natural product …, 2005 - Taylor & Francis
Four diterpene alcohols were isolated from the neutral hexane extract of the cones of Cedrus atlantica, and their structures were confirmed after comparing their spectral data with …
Number of citations: 29 www.tandfonline.com
V Saravanan - Matrix Science Pharma, 2021 - journals.lww.com
Objectives: Abies spectabilis (D. Don) Mirb. belongs to the Pinaceae family. A. spectabilis is used for construction, fragrance, fuel, and medicine. In traditional medicine, this plant is used …
Number of citations: 1 journals.lww.com
M Uyanık - (No Title), 2007 - nagoya.repo.nii.ac.jp
Natural bicyclic sesquiterpene ethers such as (5S, 8S, 10S)-(–)-and (5R, 8R, 10R)-(+)-caparrapi oxides (1) 1, 2 and 8-epicaparrapi oxide (2) 3 can be formally derived by biomimetic …
Number of citations: 5 nagoya.repo.nii.ac.jp
RW Hemingway - Organic chemicals from biomass, 2018 - taylorfrancis.com
This chapter summarizes prospects for the development of chemical products from tree barks as of 1979. Probably the best opportunities for chemical utilization of tree barks the …
Number of citations: 33 www.taylorfrancis.com

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